![molecular formula C20H19N3O3 B2618569 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 955753-77-2](/img/structure/B2618569.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound is a derivative of dihydrobenzo[cd]indole . Dihydrobenzo[cd]indole derivatives have been studied for their potential as TNF-α inhibitors . TNF-α plays a pivotal role in inflammatory response, and dysregulation can lead to a variety of pathological effects, including auto-inflammatory diseases .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, a related compound, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, was synthesized and optimized in a study . The study involved screening a commercial compound library for analogs based on shape similarity, testing compounds for binding affinity, and designing new compounds based on docking analysis .Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression makes them promising candidates for cancer therapy . Researchers have explored the molecular mechanisms underlying their effects on cancer cells, aiming to develop targeted treatments.
Synthetic Methodology
Apart from its biological applications, the synthesis of indole derivatives remains an active area of study. Researchers continually explore novel synthetic routes to access these compounds efficiently. Investigating the construction of our compound and its derivatives can contribute to the development of versatile synthetic methodologies.
Mechanism of Action
Future Directions
The study on related compounds suggests that 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs could be developed as potent TNF-α inhibitors . The most potent compound found in the study can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-4-10-23-17-9-8-15(21-19(24)16-11-12(2)26-22-16)13-6-5-7-14(18(13)17)20(23)25/h5-9,11H,3-4,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESQBXCHSKGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=NOC(=C4)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide |
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